5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
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Overview
Description
5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol is a complex organic compound known for its unique structural properties. This compound features a spirobiindane core, which is a bicyclic structure where two indane units are connected through a single carbon atom. The presence of multiple functional groups, including amino and hydroxyl groups, makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol typically involves multiple steps. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 3,3,3’,3’-tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol and an amine source can yield the desired diamino compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the amino groups can produce primary amines .
Scientific Research Applications
5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirobiindane core provides structural rigidity, which can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobiindane: This compound shares a similar spirobiindane core but lacks the amino groups, making it less versatile in certain reactions.
3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: Another similar compound with hydroxyl groups but without amino groups, used in different chemical applications.
Uniqueness
The presence of both amino and hydroxyl groups in 5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol makes it unique compared to its analogs
Properties
IUPAC Name |
6,6'-diamino-1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5'-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8,24-25H,9-10,22-23H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCKXGIYMMARMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(C3=CC(=C(C=C32)O)N)(C)C)C4=CC(=C(C=C41)N)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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